N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. The core structure is modified at the N4 and N6 positions with a 3,4-dimethylphenyl group and diethylamine, respectively, while the 1-position is methyl-substituted. These substitutions influence physicochemical properties, target affinity, and pharmacokinetic profiles.
Properties
Molecular Formula |
C18H24N6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H24N6/c1-6-24(7-2)18-21-16(15-11-19-23(5)17(15)22-18)20-14-9-8-12(3)13(4)10-14/h8-11H,6-7H2,1-5H3,(H,20,21,22) |
InChI Key |
SKTGADMXTMQAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its ability to inhibit various kinases implicated in cancer progression. For instance, derivatives of this compound have shown promise as inhibitors of casein kinase 1 (CK1), which is associated with the pathogenesis of several cancers and neurological disorders. Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its potency against CK1, with some derivatives exhibiting IC50 values in the nanomolar range .
Targeting Epidermal Growth Factor Receptors (EGFR)
Recent studies have focused on synthesizing new derivatives aimed at inhibiting EGFR, a critical target in cancer therapy. The design of these compounds incorporates pharmacophoric features that enhance their binding affinity to EGFR, potentially overcoming resistance seen with existing therapies. This highlights the versatility of the pyrazolo[3,4-d]pyrimidine framework in developing novel anticancer agents .
Antimicrobial Properties
Compounds derived from the pyrazolo[3,4-d]pyrimidine structure have also demonstrated antimicrobial activity against various pathogens. The introduction of specific substituents can modulate their efficacy and spectrum of activity, making them candidates for further development as antimicrobial agents .
Supramolecular Chemistry
The ability of pyrazolo[3,4-d]pyrimidines to form hydrogen-bonded supramolecular structures has been exploited in material science. These compounds can organize into complex architectures that exhibit unique thermal and optical properties. For example, studies have shown that certain derivatives can form liquid crystals or responsive gels through hydrogen bonding interactions, which are valuable in soft material applications .
Fluorescent Materials
The incorporation of pyrazolo[3,4-d]pyrimidine derivatives into polymer matrices has led to the development of materials with enhanced fluorescence properties. This characteristic is particularly useful in applications such as sensors and imaging technologies where luminescence is a key feature .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and its biological activity is crucial for optimizing its therapeutic potential. Various synthetic pathways have been explored to modify this scaffold effectively:
| Modification Type | Description | Impact on Activity |
|---|---|---|
| Substituent Variation | Altering phenyl groups or introducing halogens | Changes binding affinity to targets |
| Ring Modifications | Adjusting nitrogen positions or ring size | Influences solubility and bioavailability |
| Functional Group Addition | Adding functional groups like amines or carboxylic acids | Enhances interaction with biological targets |
Case Study 1: CK1 Inhibition
A study identified several pyrazolo[3,4-d]pyrimidine derivatives that inhibited CK1 with varying degrees of effectiveness. The most potent compound exhibited an IC50 value of 78 nM after optimization through structure-based design strategies based on initial hits from virtual screening processes .
Case Study 2: EGFR Inhibition
In another investigation focused on EGFR inhibitors, novel derivatives were synthesized that demonstrated significant inhibitory activity against resistant strains of cancer cells. These findings suggest that further exploration into this class could yield effective treatments for resistant cancers .
Mechanism of Action
The mechanism by which N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound and its analogues:
Key Observations :
- Lipophilicity : The target compound’s diethyl group at N6 and dimethylphenyl at N4 likely increase lipophilicity compared to analogues with hydrophilic substituents (e.g., methoxypropyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Solubility : The chloro-substituted analogue () exhibits low solubility (0.5 µg/mL), suggesting that electron-withdrawing groups at N4 may hinder dissolution .
- Bioactivity: The dimethylaminoethyl-substituted compound () demonstrates PRMT5 inhibition, highlighting the role of polar N6 groups in target engagement .
Pharmacokinetic Considerations
- Metabolism : Diethyl groups at N6 (target compound) may resist oxidative metabolism better than smaller alkyl chains (e.g., ethyl in ), prolonging half-life.
- Solubility-Permeability Trade-off : The target’s predicted low solubility could limit bioavailability, necessitating formulation optimization.
Biological Activity
N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The compound is synthesized through multi-step organic reactions involving the condensation of hydrazine derivatives with pyrimidine precursors. The typical reaction conditions include solvents like ethanol or pyridine and may require refluxing for several hours to ensure complete reaction. The molecular formula is , with a molecular weight of .
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 6-N,6-N-diethyl-4-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| InChI Key | LJSQTRQLFVBJIV-UHFFFAOYSA-N |
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor , particularly targeting kinases involved in cancer pathways. By binding to the active sites of these enzymes, it prevents substrate access and subsequent catalytic activity. This mechanism positions the compound as a potential candidate for anti-cancer therapies .
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines. For instance, one study reported that compounds structurally similar to this compound showed IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12b | A549 | 8.21 |
| Compound 12b | HCT-116 | 19.56 |
Kinase Inhibition
The compound has been evaluated for its kinase inhibitory activity against wild-type and mutant forms of the epidermal growth factor receptor (EGFR). Notably, it demonstrated an IC50 value of against wild-type EGFR and against the mutant form (EGFR T790M), indicating strong potential as an EGFR inhibitor .
Case Studies
Case Study 1: In Vitro Evaluation
In vitro studies involving various pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in targeting EGFR pathways. The compounds were assessed for their ability to induce apoptosis in cancer cells and were found to significantly increase the BAX/Bcl-2 ratio, indicating pro-apoptotic effects .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications on the phenyl rings significantly influenced the biological activity of the compounds. Specifically, introducing electron-donating groups enhanced potency against kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
